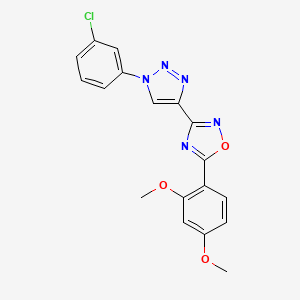
3-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H14ClN5O3 and its molecular weight is 383.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
A series of novel 1,3,4-oxadiazoles, including compounds similar to the one , have shown moderate antibacterial activity against bacteria such as Bacillus Subtilis and Escherichia Coli. This suggests potential applications in developing new antibacterial agents (Deshmukh et al., 2017).
Structural Characterization
The structural characterization of similar compounds, involving 1,3,4-oxadiazole and triazole rings, has been achieved through methods like single crystal diffraction. This is crucial for understanding the molecular structure and potential reactivity of these compounds (Kariuki et al., 2021).
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives, closely related to the compound , have been synthesized and found to display significant antimicrobial and anti-proliferative activities. This indicates potential use in the development of antimicrobial and cancer therapeutics (Al-Wahaibi et al., 2021).
Enzyme Inhibition Properties
Similar compounds have been studied for their lipase and α-glucosidase inhibition properties, suggesting possible applications in treating conditions like diabetes or obesity (Bekircan et al., 2015).
Apoptosis Induction and Anticancer Properties
Some 1,2,4-oxadiazoles have been identified as novel apoptosis inducers with potential as anticancer agents. Their ability to induce cell cycle arrest and apoptosis in cancer cells signifies their relevance in cancer research (Zhang et al., 2005).
Antitubercular and Antioxidant Activities
Derivatives of 1,3,4-oxadiazole have shown good antitubercular activity and poor antioxidant activity, implying potential use in tuberculosis treatment, but limited efficacy as antioxidants (Prathap et al., 2014).
Neuroprotective Effects
Chroman/catechol hybrids with 1,2,4-oxadiazole rings have shown activity against oxidative stress-induced neuronal damage. This suggests possible applications in neuroprotection and treatment of neurodegenerative diseases (Koufaki et al., 2010).
Properties
IUPAC Name |
3-[1-(3-chlorophenyl)triazol-4-yl]-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3/c1-25-13-6-7-14(16(9-13)26-2)18-20-17(22-27-18)15-10-24(23-21-15)12-5-3-4-11(19)8-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKCLYQUGZHYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)C4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2825940.png)
![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)
![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2825943.png)
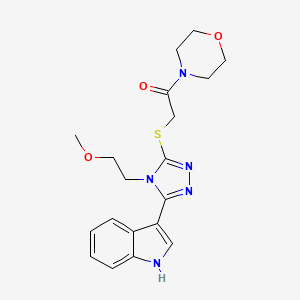
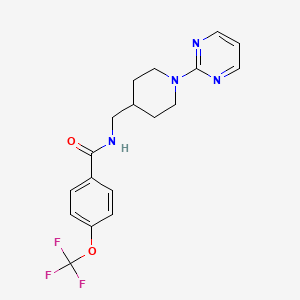
![2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B2825946.png)
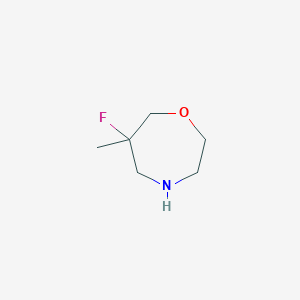
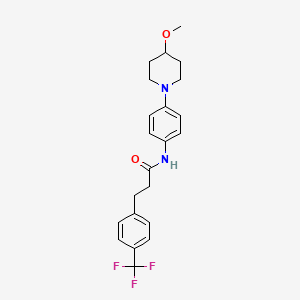
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2825951.png)
![2-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2825952.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2825953.png)
![N-(4-bromobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2825955.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2825956.png)

